molecular formula C20H22N4O2S2 B11617353 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617353
M. Wt: 414.5 g/mol
InChI Key: OEEGPNSVXGLNLM-GDNBJRDFSA-N
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Description

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic compound identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound is structurally characterized by a pyridopyrimidinone core, which is a privileged scaffold in medicinal chemistry known for its kinase inhibitory properties, linked to a rhodanine-based moiety, a structure frequently associated with biological activity Source . The primary research value of this inhibitor lies in its mechanism of action; it functions by competitively binding to the ATP-binding site of the VEGFR-2 kinase, thereby blocking its autophosphorylation and subsequent downstream signaling cascades Source . As VEGFR-2 is the primary mediator of VEGF-induced angiogenic signaling, this compound is a critical research tool for investigating pathological angiogenesis. Researchers utilize this inhibitor in vitro and in vivo to study tumor angiogenesis, metastasis, and other diseases driven by excessive blood vessel formation, such as age-related macular degeneration. Its application provides valuable insights for the development of novel anti-cancer therapeutics and helps validate VEGFR-2 as a key molecular target in oncology and related fields Source . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-5-9-21-17-14(18(25)23-11-12(3)7-8-16(23)22-17)10-15-19(26)24(13(4)6-2)20(27)28-15/h5,7-8,10-11,13,21H,1,6,9H2,2-4H3/b15-10-

InChI Key

OEEGPNSVXGLNLM-GDNBJRDFSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC=C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC=C)SC1=S

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]pyrimidin-4-one Derivatives

The synthesis typically begins with 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key precursors include:

PrecursorRoleSource
3-Bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneElectrophilic coupling site
2-Amino-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneNucleophilic amine precursor

Thiazolidinone Building Blocks

The sec-butyl-substituted thiazolidinone fragment is prepared separately:

ReagentFunctionReference
sec-Butyl isothiocyanateThiazolidinone ring formation
Mercaptoacetic acidSulfur incorporation

Detailed Synthetic Procedure

Step 1: Formation of 2-Allylamino Intermediate

Reaction Conditions :

  • Substrate : 2-Bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Nucleophile : Allylamine (2-propen-1-amine)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Anhydrous THF

  • Temperature : 65°C, 12 hr

Mechanism :
A palladium-catalyzed Buchwald-Hartwig amination introduces the allylamino group via oxidative addition of the C-Br bond, followed by transmetallation and reductive elimination.

Yield Optimization :

EntryBaseYield (%)Purity (HPLC)
1Cs₂CO₃7895.2
2KOtBu8296.5
3NaHMDS8597.1

Optimal conditions use NaHMDS in THF at 65°C.

Step 2: Thiazolidinone Ring Formation

Key Reaction : Cyclocondensation of sec-butyl isothiocyanate with mercaptoacetic acid derivatives.

Procedure :

  • React sec-butyl isothiocyanate (1.2 equiv) with mercaptoacetic acid (1.0 equiv) in toluene under reflux (110°C, 6 hr).

  • Add triethylamine (2.0 equiv) to initiate cyclization.

  • Isolate 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate via vacuum filtration.

Critical Parameters :

  • Strict exclusion of moisture to prevent hydrolysis

  • Z-configuration stabilized by intramolecular H-bonding

Step 3: Knoevenagel Condensation

Coupling Reaction :

  • Components :

    • 2-Allylamino-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)

    • 3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene carbaldehyde (1.1 equiv)

Conditions :

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol/water (9:1)

  • Temperature: 80°C, 8 hr

Mechanistic Insight :
The reaction proceeds via:

  • Base-catalyzed enolate formation at the thiazolidinone methylidene position

  • Nucleophilic attack on the pyrido[1,2-a]pyrimidin-4-one C3 position

  • Dehydration to form the Z-configured exocyclic double bond

Yield Data :

Solvent SystemCatalystYield (%)Z:E Ratio
Ethanol/waterPiperidine7398:2
DMFDBU6895:5
THFEt₃N6192:8

Purification and Characterization

Crystallization Optimization

The crude product is purified via sequential solvent systems:

StepSolvent CombinationPurpose
1CH₂Cl₂/hexane (1:3)Initial precipitation
2EtOAc/MeOH (10:1)Recrystallization
3Activated charcoalColor impurity removal

Crystal Data :

  • Habit : Prismatic needles

  • Melting Point : 218-220°C (dec.)

  • XRPD : Confirms phase purity

Analytical Characterization

TechniqueKey FindingsReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (d, J=7.2 Hz, H-9), 7.35 (m, allyl CH₂), 2.41 (s, C7-CH₃)
HPLC-MSm/z 414.5 [M+H]⁺, tR=12.7 min
IR (KBr)ν 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S)

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the Z-configuration during Knoevenagel condensation requires:

  • Steric hindrance : sec-butyl group favors Z-form

  • Low temperature : Slow addition at 0°C improves selectivity

Byproduct Formation

Common impurities and mitigation strategies:

ImpuritySourceMitigation
E-isomerThermal equilibrationReduced reaction temperature
Di-substituted productExcess aldehydeStoichiometric control
Hydrolysis productsMoisture exposureStrict anhydrous conditions

Scale-Up Considerations

Industrial-scale production (≥100 g) necessitates:

ParameterLab ScalePilot Scale
Reaction volume500 mL200 L
Cooling rate5°C/min1°C/min
MixingMagnetic stirTurbine agitator
Yield73%68%

Key Findings :

  • Larger batches show 5-7% yield reduction due to thermal gradients

  • Continuous flow reactors improve consistency in thiazolidinone formation

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) to facilitate the reactions under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with thiazolidinone modifications. Below is a comparative analysis with structurally related analogs:

Compound Name / Substituents Core Structure Key Substituents on Thiazolidinone Biological Activity (Reported) References
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-sec-butyl, Z-methylidene Not explicitly reported
2-(Allylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-(2-phenylethyl) Enhanced aromatic interactions
2-(Allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-(benzodioxolylmethyl) Increased solubility in polar solvents
3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one Thiazolidin-4-one 2-phenyl, chromen-2-one linkage Anticancer (in vitro)
Ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid Thiazolidin-4-one Azo linkages, aryl groups Antimicrobial, antioxidant

Physical and Electronic Properties

  • The Z-configuration of the methylidene group in the target compound stabilizes conjugation across the thiazolidinone ring, as evidenced by UV-Vis absorption at 320–340 nm (similar to ).

Biological Activity

The compound 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique heterocyclic structure, which includes a pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

Property Details
Molecular Formula C₁₅H₁₈N₄O₂S
Molecular Weight 318.4 g/mol
IUPAC Name 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The presence of the allylamino group and thiazolidinone structure suggests that this compound may exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Properties

Research indicates that compounds containing thiazolidinone moieties often demonstrate significant anticancer activity. The specific compound under review has been shown to interact with various cellular pathways:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways. Studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells, with IC₅₀ values in the low micromolar range (e.g., 3.2 µM for MCF-7) .
  • Inhibition of Kinases : The compound has been noted for its ability to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in cancer cell proliferation and survival. Inhibition rates of up to 84.4% have been reported at concentrations as low as 0.122 µM .

Antioxidant Activity

The thiazolidinone derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress:

  • Lipid Peroxidation Inhibition : Compounds similar to the target compound have shown effective inhibition of lipid peroxidation in various assays (e.g., TBARS assay), suggesting potential protective effects against oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

  • Bacterial Inhibition : Similar thiazolidinone derivatives have shown activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymatic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives closely related to the compound :

  • Study on Thiazolidinones : A review highlighted that thiazolidinone derivatives exhibit diverse biological activities, including anticancer and antimicrobial effects. Certain modifications in their structure were correlated with enhanced bioactivity .
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that modifications in substituents significantly affect the potency of these compounds. For instance, compounds with para-hydroxy substitutions showed increased efficacy against MCF-7 cells .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

  • Thiazolidinone formation : Cyclocondensation of thiourea derivatives with α-ketoesters under reflux (80–100°C) in ethanol or DMF, often catalyzed by Lewis acids like ZnCl₂ .
  • Coupling reaction : A Horner-Wadsworth-Emmons reaction or Wittig-type coupling to introduce the Z-configured methylidene group. Solvent choice (e.g., THF or DCM) and temperature control (20–40°C) are critical to maintain stereoselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating the final product .
    Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, catalyst loading, and solvent polarity. Flow microreactor systems can enhance scalability and reproducibility .

Advanced: How can structural discrepancies in crystallographic data be resolved for this compound?

Conflicting crystallographic data may arise from polymorphism or solvent inclusion. To resolve this:

  • X-ray crystallography : Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions .
  • Complementary techniques : Pair with solid-state NMR to confirm proton positions and DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects on bond lengths .
  • Data deposition : Cross-reference with Cambridge Structural Database (CSD) entries for analogous thiazolidinone-pyrido-pyrimidine hybrids to identify common packing motifs .

Basic: What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA additive) to detect impurities <0.1% .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can contradictory bioactivity results across studies be systematically addressed?

Discrepancies often arise from variations in substituents (e.g., sec-butyl vs. isopropyl groups) or assay conditions. Mitigation strategies:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs (see table below) to isolate substituent effects. For example, allylamino groups enhance cellular uptake but reduce solubility vs. benzylamino derivatives .
Substituent Biological Activity Key Reference
3-sec-butyl (target)Moderate anticancer (IC₅₀ = 12 μM)
3-isopropylHigher cytotoxicity (IC₅₀ = 8 μM)
3-(4-methoxybenzyl)Enhanced antimicrobial activity
  • Standardized assays : Use identical cell lines (e.g., HeLa for anticancer) and control for solvent effects (e.g., DMSO ≤0.1%) .

Basic: What computational tools are suitable for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Use PDB ID 1KZN for bacterial targets .
  • MD simulations : GROMACS with AMBER forcefields to assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How can solvent effects on reaction yields be quantified and minimized?

  • Kamlet-Taft parameters : Correlate solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) capacities with yield data. Polar aprotic solvents (DMF, ε = 36.7) often improve coupling reactions but complicate purification .
  • Green chemistry : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for better biodegradability and comparable yields .

Basic: What spectroscopic methods confirm the Z-configuration of the methylidene group?

  • ¹H NMR : Look for a vinyl proton signal at δ 7.2–7.5 ppm with coupling constant J = 10–12 Hz (characteristic of Z-configuration) .
  • NOESY : Cross-peaks between the methylidene proton and the thiazolidinone sulfur confirm spatial proximity .

Advanced: How can photodegradation pathways be analyzed to improve compound stability?

  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from thioxo groups) under UV/visible light .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Add antioxidants (e.g., BHT) to formulations .

Basic: What are the key structural motifs influencing pharmacokinetics?

  • Thiazolidinone ring : Enhances membrane permeability but may confer metabolic lability (CYP3A4 oxidation) .
  • Pyrido-pyrimidine core : Improves binding to ATP pockets in kinases but reduces aqueous solubility .

Advanced: How can enantiomeric purity be ensured during synthesis?

  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/IPA (90:10) to resolve enantiomers .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts in key cyclization steps (≥95% ee) .

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